molecular formula C16H18ClN3 B2799051 5-Methyl-2-phenethylimidazo[1,2-a]pyridin-3-amine hydrochloride CAS No. 2095411-25-7

5-Methyl-2-phenethylimidazo[1,2-a]pyridin-3-amine hydrochloride

Cat. No.: B2799051
CAS No.: 2095411-25-7
M. Wt: 287.79
InChI Key: JOTABBIEENQZFI-UHFFFAOYSA-N
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Description

5-Methyl-2-phenethylimidazo[1,2-a]pyridin-3-amine hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Mechanism of Action

Target of Action

The primary targets of 5-Methyl-2-phenethylimidazo[1,2-a]pyridin-3-amine hydrochloride are currently unknown

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes require further investigation.

Biochemical Pathways

Imidazopyridine analogues have been recognized for their wide range of applications in medicinal chemistry , suggesting that they may interact with multiple biochemical pathways. The downstream effects of these interactions are subject to ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other molecules in the environment. Specific details on how these factors influence the action of this compound are currently lacking .

Comparison with Similar Compounds

5-Methyl-2-phenethylimidazo[1,2-a]pyridin-3-amine hydrochloride can be compared with other imidazo[1,2-a]pyridine derivatives:

Properties

IUPAC Name

5-methyl-2-(2-phenylethyl)imidazo[1,2-a]pyridin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3.ClH/c1-12-6-5-9-15-18-14(16(17)19(12)15)11-10-13-7-3-2-4-8-13;/h2-9H,10-11,17H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTABBIEENQZFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=C(N12)N)CCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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